![molecular formula C11H23ClN2O2 B13473411 tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The cyclobutyl ring is introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in the synthesis include tert-butyl chloroformate, amines, and cyclobutyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure may allow it to target specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
- N-Boc-ethylenediamine
Comparison: Compared to similar compounds, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride stands out due to its unique cyclobutyl ring structure. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-7(12)8-5-9(6-8)13-10(14)15-11(2,3)4;/h7-9H,5-6,12H2,1-4H3,(H,13,14);1H |
Clave InChI |
GEMLFPSDRNFQPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


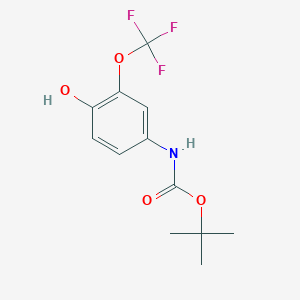
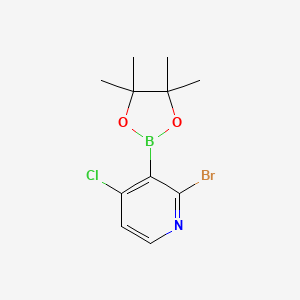
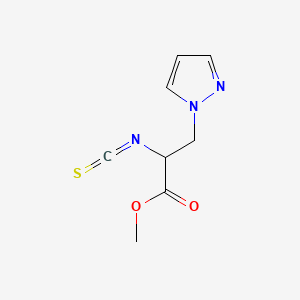
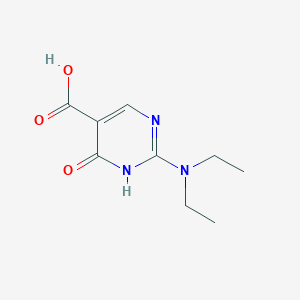
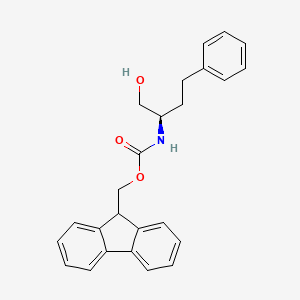
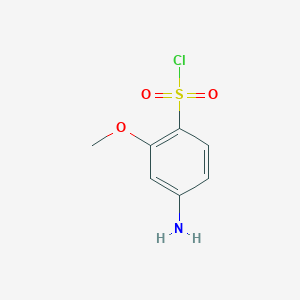
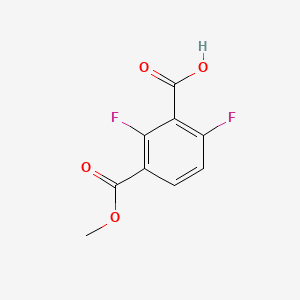
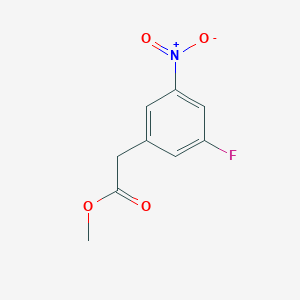
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
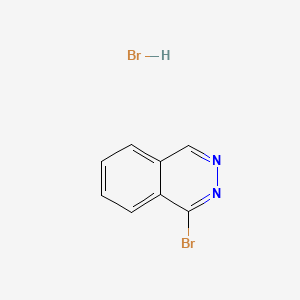

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
